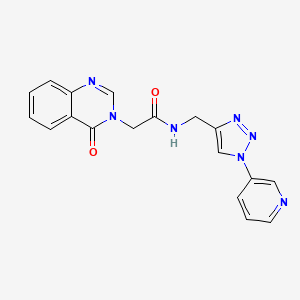

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

説明

2-(4-Oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a quinazolinone-derived acetamide compound featuring a triazolylmethyl-pyridine substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

特性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2/c26-17(11-24-12-21-16-6-2-1-5-15(16)18(24)27)20-8-13-10-25(23-22-13)14-4-3-7-19-9-14/h1-7,9-10,12H,8,11H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSXJAVBLCVPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Molecular Targets and Pathways

Kinase Inhibition: : The quinazoline moiety is known for inhibiting tyrosine kinases, impacting cell signaling pathways.

DNA Intercalation: : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.

Similar Compounds

Compounds such as:

4-oxoquinazolin-2-yl derivatives: : Show similar kinase inhibition.

1H-1,2,3-triazole-based compounds: : Known for diverse biological activities.

Uniqueness

The unique combination of quinazoline and triazole moieties in 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers a broad spectrum of activity and a foundation for the development of novel compounds with enhanced properties.

Hope this sparks your curiosity or helps with your research!

生物活性

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinazoline core linked to a triazole and a pyridine moiety. Its molecular formula is with a molecular weight of 378.4 g/mol. The synthesis typically involves multi-step organic reactions, including palladium-catalyzed reactions and microwave-assisted methods to enhance yield and efficiency .

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). In vitro assays revealed moderate to potent cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| Test Compound | 46.13 ± 3.59 | 55.43 ± 2.30 | 82.48 ± 2.34 |

| Golvatinib (Control) | 8.14 ± 0.45 | 15.17 ± 0.17 | 16.91 ± 0.29 |

This table demonstrates the promising activity of the compound compared to a known control agent.

The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. The compound mimics ATP binding in kinase active sites, leading to reduced enzyme activity and subsequent apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have shown potential in treating other conditions:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Certain studies suggest that these compounds may inhibit inflammatory pathways, providing potential therapeutic benefits in chronic inflammatory diseases .

Study on Quinazoline Derivatives

A study published in MDPI highlighted the synthesis and evaluation of various quinazoline derivatives, including our compound of interest. The study found that modifications on the quinazoline ring significantly affected biological activity, emphasizing the importance of structural optimization in drug design .

Evaluation Against EGFR

Another research article focused on the evaluation of quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR). The tested compounds exhibited selective inhibition with IC50 values in the nanomolar range, indicating their potential as targeted therapies for cancers driven by EGFR mutations .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Modifications

- Quinazolinone vs. Benzisothiazolone: The target compound’s 4-oxoquinazolinone core differs from benzisothiazolone derivatives (e.g., ), which exhibit protease inhibition. Quinazolinones are more commonly associated with kinase or reductase inhibition .

- Substituent Positioning: Analogs with 2-phenylquinazolinone () show enhanced anti-inflammatory activity, suggesting that substitutions on the quinazolinone ring influence target specificity .

Acetamide Side-Chain Variations

- Triazole-Pyridine vs. Phenyl/Alkyl Groups: The triazole-pyridine moiety in the target compound may offer superior solubility and metal-binding capacity compared to phenyl () or ethylamino () groups. This could enhance bioavailability or enzyme interactions .

- Hydrophilic vs. Hydrophobic Substituents: Hydroxy- or amino-phenyl analogs () exhibit varied melting points and yields, indicating substituent-dependent synthesis challenges .

Pharmacological Profiles

- Enzyme Inhibition: Chloro-methylquinazolinone analogs () demonstrate potent InhA inhibition, while triazole-thioether derivatives () target viral proteases. The target compound’s activity may depend on the triazole-pyridine group’s electronic properties .

- Anti-Inflammatory Activity: Ethylamino-substituted acetamides () outperform Diclofenac, suggesting that flexible side chains improve cyclooxygenase (COX) inhibition. The rigid triazole-pyridine group may alter this mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。